molecular formula C11H12IN B8144194 5-Iodo-2,3,3-trimethyl-3h-indole CAS No. 54136-25-3

5-Iodo-2,3,3-trimethyl-3h-indole

Cat. No.: B8144194
CAS No.: 54136-25-3
M. Wt: 285.12 g/mol
InChI Key: GCSMQZIBGLQVLL-UHFFFAOYSA-N
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Description

5-Iodo-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C11H12IN. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position and three methyl groups at the 2nd and 3rd positions of the indole ring. It is typically a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and ether but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3,3-trimethyl-3H-indole can be achieved through various methods. One common approach involves the iodination of indole derivatives. For instance, starting with 2,3,3-trimethylindole, the compound can be iodinated using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2,3-diones .

Scientific Research Applications

5-Iodo-2,3,3-trimethyl-3H-indole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Iodo-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and the indole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindole: Lacks the iodine atom at the 5th position.

    5-Bromo-2,3,3-trimethyl-3H-indole: Contains a bromine atom instead of iodine.

    5-Chloro-2,3,3-trimethyl-3H-indole: Contains a chlorine atom instead of iodine .

Uniqueness

5-Iodo-2,3,3-trimethyl-3H-indole is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential biological activity compared to its bromine and chlorine analogs .

Properties

IUPAC Name

5-iodo-2,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSMQZIBGLQVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301345
Record name 5-Iodo-2,3,3-trimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54136-25-3
Record name 5-Iodo-2,3,3-trimethyl-3H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54136-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2,3,3-trimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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